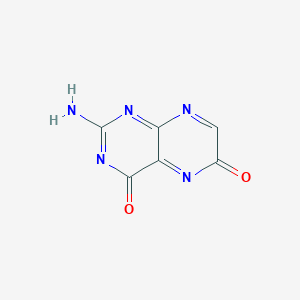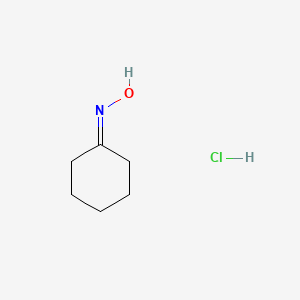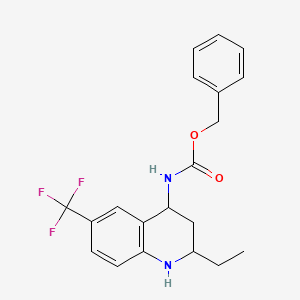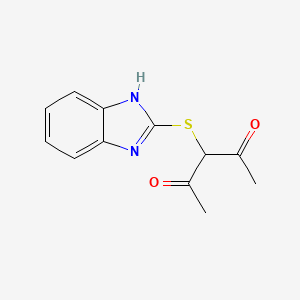
2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- is a chemical compound that features a benzimidazole ring attached to a pentanedione backbone. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- typically involves the reaction of 2,4-pentanedione with 2-mercaptobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The benzimidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzimidazole: Shares the benzimidazole ring but lacks the pentanedione moiety.
2,4-Pentanedione: Lacks the benzimidazole ring.
Benzimidazole: The parent compound of the benzimidazole derivatives.
Uniqueness
2,4-Pentanedione, 3-(1H-benzimidazol-2-ylthio)- is unique due to the combination of the benzimidazole ring and the pentanedione backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
5268-65-5 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-ylsulfanyl)pentane-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-7(15)11(8(2)16)17-12-13-9-5-3-4-6-10(9)14-12/h3-6,11H,1-2H3,(H,13,14) |
Clave InChI |
ZGNKSEGCMGFVNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


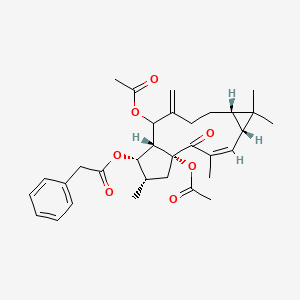

![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)



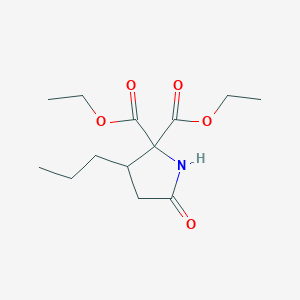
![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)

